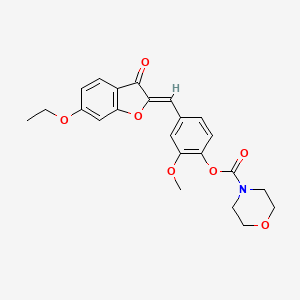
4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar fluorinated compounds are often synthesized using various fluorination technologies . The trifluoromethyl group is a common motif in fluorinated compounds .Molecular Structure Analysis
The molecular structure of this compound would likely include a pentanoic acid backbone with a trifluoromethyl group attached to the second carbon and an aminomethyl group attached to the fourth carbon. The presence of fluorine atoms would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl and aminomethyl groups. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and aminomethyl groups. Fluorinated compounds often exhibit unique physical and chemical properties, including altered reactivity, boiling point, and density .科学的研究の応用
Synthesis and Utilization in Chemical Reactions
Stereoselective Syntheses : The compound is involved in the stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process involves transformations such as chiral oxazoline conversion, SeO2-promoted oxidative rearrangement, and face-selective hydrogenation, showcasing its role in complex chemical syntheses (Pigza, Quach, & Molinski, 2009).
Preparation of Constituent Amino Acids : It's used in the preparation of constituent amino acids in toxins, highlighting its relevance in biochemical compound synthesis (Shimohigashi, Lee, & Izumiya, 1976).
Incorporation into Proteins In Vivo : The compound has been incorporated into proteins in vivo, demonstrating its potential in biotechnological applications. For example, fluorinated derivatives of isoleucine were prepared and incorporated into proteins, suggesting its utility in molecular biology and protein engineering (Wang, Tang, & Tirrell, 2003).
Synthesis of Fluorinated Compounds : The compound is involved in the synthesis of various fluorinated compounds and intermediates, indicating its importance in the field of fluorochemistry and pharmaceutical chemistry. This includes the preparation of trifluoromethyl-containing myosmines and diastereoselective syntheses (Ohkura, Berbasov, & Soloshonok, 2003).
Chemical Properties and Reactions : The compound's involvement in studying chemical properties and reactions, like the synthesis of trifluoromethyl-substituted heteroolefins, highlights its significance in organic chemistry and materials science (Haas, Lieb, & Schelvis, 1997).
将来の方向性
特性
IUPAC Name |
4-(aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6NO2.ClH/c8-6(9,10)3(2-14)1-4(5(15)16)7(11,12)13;/h3-4H,1-2,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJHJDVYHJRFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(F)(F)F)C(C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2417306.png)
![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)


![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)
